Cas no 131204-29-0 (2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-)
131204-29-0 structure
Product Name:2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-
Numero CAS:131204-29-0
MF:C43H66O11
MW:758.977554798126
CID:176109
PubChem ID:6442750
Update Time:2025-04-19
2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-
- 1-Norokadaone
- 1-[(2S,5R,6R,8S)-5-hydroxy-8-{(1R,2E)-3-[(2R,4a'R,5R,6'S,8'R,8a'S)-8'-hydroxy-6'-{(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl}-7'-methylideneoctahydro-3H,3'H-spiro[furan-2,2'-pyrano[3,2-b]pyran]-5-yl]-1-methylprop-2-en-1-yl}-10-methyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]propan-2-one
- 1-NOROKADAONE 98+%
- Norokadanone
- 1-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4As,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one
- 131204-29-0
- 1-((2S,6R,8S,11R)-11-hydroxy-2-((E,2R)-4-((2S,2'S,4R,6R)-4-hydroxy-2-((1S,3S)-1-hydroxy-3-((3R,6S)-3-methyl-1,7-dioxaspiro(5.5)undecan-2-yl)butyl)-3-methylidenespiro(4a,7,8,8a-tetrahydro-4H-pyrano(3,2-b)pyran-6,5'-oxolane)-2'-yl)but-3-en-2-yl)-4-methyl-1,7-dioxaspiro(5.5)undec-4-en-8-yl)propan-2-one
- 1-((2S,6R,8S,11R)-2-((E,2R)-4-((2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-((1S,3S)-1-hydroxy-3-((2S,3R,6S)-3-methyl-1,7-dioxaspiro(5.5)undecan-2-yl)butyl)-3-methylidenespiro(4a,7,8,8a-tetrahydro-4H-pyrano(3,2-b)pyran-6,5'-oxolane)-2'-yl)but-3-en-2-yl)-11-hydroxy-4-methyl-1,7-dioxaspiro(5.5)undec-4-en-8-yl)propan-2-one
- 1-[(2S,6R,8S,11R)-11-hydroxy-2-[(E,2R)-4-[(2S,2'S,4R,6R)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one
-
- Inchi: 1S/C43H66O11/c1-25-21-35(52-43(24-25)36(46)12-11-32(51-43)23-29(5)44)26(2)9-10-31-14-18-42(50-31)19-15-34-40(54-42)37(47)30(6)39(49-34)33(45)22-28(4)38-27(3)13-17-41(53-38)16-7-8-20-48-41/h9-10,24,26-28,31-40,45-47H,6-8,11-23H2,1-5H3/b10-9+/t26-,27-,28+,31+,32+,33+,34-,35+,36+,37-,38+,39+,40-,41+,42-,43-/m1/s1
- Chiave InChI: NJOGICJCSWVJKS-CSGLEQNXSA-N
- Sorrisi: O1[C@H]2[C@@H](C(=C)[C@@H]([C@H](C[C@H](C)[C@@H]3[C@H](C)CC[C@]4(CCCCO4)O3)O)O[C@@H]2CC[C@]21CC[C@H](/C=C/[C@@H](C)[C@@H]1CC(C)=C[C@]3([C@H](CC[C@@H](CC(C)=O)O3)O)O1)O2)O
Proprietà calcolate
- Massa esatta: 758.46100
- Massa monoisotopica: 758.46051292g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 54
- Conta legami ruotabili: 9
- Complessità: 1420
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 16
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 142Ų
Proprietà sperimentali
- PSA: 142.37000
- LogP: 5.96700
2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]- Informazioni sulla sicurezza
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22-38
- Istruzioni di sicurezza: 26-36
-
Identificazione dei materiali pericolosi:
2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N276204-5μg |
2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]- |
131204-29-0 | ≥98% | 5μg |
¥2163.90 | 2023-09-01 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-287172-5 µg |
1-Norokadaone, |
131204-29-0 | 5µg |
¥1,880.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-287172A-100 µg |
1-Norokadaone, |
131204-29-0 | 100µg |
¥6,393.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-287172-5µg |
1-Norokadaone, |
131204-29-0 | 5µg |
¥1880.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-287172A-100µg |
1-Norokadaone, |
131204-29-0 | 100µg |
¥6393.00 | 2023-09-05 |
2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]- Letteratura correlata
-
John W. Blunt,Brent R. Copp,Murray H. G. Munro,Peter T. Northcote,Michèle R. Prinsep Nat. Prod. Rep. 2005 22 15
131204-29-0 (2-Propanone,1-[(2S,5R,6R,8S)-5-hydroxy-10-methyl-8-[(1R,2E)-1-methyl-3-[(2R,4'aR,5R,6'S,8'R,8'aS)-octahydro-8'-hydroxy-6'-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undec-2-yl]butyl]-7'-methylenespiro[furan-2(3H),2'(3'H)-pyrano[3,2-b]pyran]-5-yl]-2-propen-1-yl]-1,7-dioxaspiro[5.5]undec-10-en-2-yl]-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso